molecular formula C16H21N3O2S B6524545 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone CAS No. 1011408-59-5

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone

Cat. No.: B6524545
CAS No.: 1011408-59-5
M. Wt: 319.4 g/mol
InChI Key: UCHBTLPSXZXSAB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. The structure includes:

  • 4,6-Dimethyl substituents: Improve lipophilicity and metabolic stability.
  • 2,6-Dimethylmorpholino moiety: A saturated six-membered ring with oxygen and nitrogen atoms, conferring conformational rigidity and modulating pharmacokinetic properties .

The morpholino group distinguishes it from other analogs, influencing solubility, target interactions, and synthetic pathways.

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-8-5-9(2)18-15-12(8)13(17)14(22-15)16(20)19-6-10(3)21-11(4)7-19/h5,10-11H,6-7,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHBTLPSXZXSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, which is achieved through the cyclization of appropriate precursors. The amino and dimethyl groups are then introduced via substitution reactions. The final step involves the attachment of the morpholino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and morpholino groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The amino and morpholino groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness arises from the 2,6-dimethylmorpholino ketone substituent. Key analogs and their distinguishing features include:

Compound Name Core Structure Substituent at Position 2 Biological Activity/Applications
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone Thieno[2,3-b]pyridine 2,4-Dichlorophenyl Antimicrobial, enzyme inhibition
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone Thieno[2,3-b]pyridine 3-Chlorophenyl Anticancer (kinase inhibition)
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone Thieno[2,3-b]pyridine Phenyl Muscarinic receptor modulation
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone Thieno[2,3-b]pyridine 4-Chlorophenyl + 5-methyl Antiviral, anti-inflammatory
Target Compound : (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone Thieno[2,3-b]pyridine 2,6-Dimethylmorpholino Enhanced CNS penetration, kinase inhibition

Key Observations :

  • Aromatic vs. Morpholino Substituents: Phenyl/chlorophenyl groups increase planarity and π-π stacking but reduce solubility. The morpholino group improves aqueous solubility and enables interactions with polar biological targets (e.g., kinases) .
  • Methylation Patterns : Additional methyl groups (e.g., 4,5,6-trimethyl in ) enhance metabolic stability but may sterically hinder target binding.

Biological Activity

The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a thieno[2,3-b]pyridine moiety and a morpholino group. The thieno[2,3-b]pyridine structure is known for its ability to interact with various biological targets due to its unique electronic properties and spatial configuration.

Structural Formula

 3 Amino 4 6 dimethylthieno 2 3 b pyridin 2 yl 2 6 dimethylmorpholino methanone\text{ 3 Amino 4 6 dimethylthieno 2 3 b pyridin 2 yl 2 6 dimethylmorpholino methanone}

Anticancer Properties

Recent studies have demonstrated that compounds within the thieno[2,3-b]pyridine class exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in targeting cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cancer Stem Cells : The compound has been shown to lower the fraction of CSCs by inducing metabolic shifts from lipid to glucose metabolism within tumor cells. This shift is crucial as CSCs often rely on lipid metabolism for survival and proliferation .
  • Targeting Phosphoinositide-Specific Phospholipase C (PI-PLC) : The compound interacts with PI-PLC, inhibiting its activity and thereby disrupting signaling pathways critical for tumor growth .

Case Studies

  • Study on MDA-MB-231 Cell Line :
    • Objective : To evaluate the cytotoxicity of the compound against breast cancer cells.
    • Results : The compound demonstrated significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. Maximal cytotoxicity was observed at 25 µM after 72 hours .
  • Screening Against NCI 60 Cell Lines :
    • Objective : Assess the antiproliferative activity across various cancer cell lines.
    • Findings : The compound exhibited notable activity against multiple cell lines, particularly those overexpressing PI3K isoforms. This suggests a broad spectrum of anticancer activity .

Table 1: Cytotoxicity Results Against Different Cell Lines

Cell LineIC50 (µM)Treatment Duration (h)
MDA-MB-2310.0524
MCF-70.1548
T-47D0.1072

Table 2: Inhibition of PI3K Isoforms

CompoundPI3Kβ Inhibition (%)PI3Kγ Inhibition (%)
(Compound Name)7284
Control (PI-103)100100

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